molecular formula C16H10F3NO B1325424 2-(3-Cyanophenyl)-2'-trifluoromethylacetophenone CAS No. 898784-51-5

2-(3-Cyanophenyl)-2'-trifluoromethylacetophenone

Cat. No.: B1325424
CAS No.: 898784-51-5
M. Wt: 289.25 g/mol
InChI Key: XSSBWRNQQOHIJK-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Isomerism Considerations

The International Union of Pure and Applied Chemistry systematic nomenclature for this compound follows established conventions for complex aromatic ketone structures containing multiple substituents. The official International Union of Pure and Applied Chemistry designation is 3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]benzonitrile, which precisely describes the molecular connectivity and functional group positioning. This nomenclature system begins with the benzonitrile core structure, identifying the cyano group attachment to the benzene ring at the 3-position relative to the ethyl bridge connecting to the ketone functionality.

The structural framework consists of two aromatic rings connected through an ethyl ketone bridge, with the cyano group (-C≡N) positioned meta to the ethyl bridge on one phenyl ring and the trifluoromethyl group (-CF₃) positioned ortho to the ketone carbonyl on the second phenyl ring. The International Union of Pure and Applied Chemistry naming convention systematically accounts for the stereochemical and regiochemical relationships between these functional groups, ensuring unambiguous identification of this specific isomer among potential structural variants.

Structural isomerism considerations for this compound class involve multiple positional possibilities for both the cyano and trifluoromethyl substituents on their respective aromatic rings. The compound this compound specifically represents the isomer where the cyano group occupies the meta position (3-position) on the first phenyl ring and the trifluoromethyl group occupies the ortho position (2'-position) on the second phenyl ring. This positional specificity distinguishes it from related isomers such as 2-(3-Cyanophenyl)-4'-trifluoromethylacetophenone, where the trifluoromethyl group is positioned para to the ketone carbonyl. The structural isomerism possibilities extend to include various combinations of ortho, meta, and para positioning for both substituents, each resulting in distinct chemical entities with unique physical and chemical properties.

Properties

IUPAC Name

3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3NO/c17-16(18,19)14-7-2-1-6-13(14)15(21)9-11-4-3-5-12(8-11)10-20/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSBWRNQQOHIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC(=CC=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642334
Record name 3-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-51-5
Record name 3-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cyanophenyl)-2’-trifluoromethylacetophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-cyanophenylboronic acid and 2’-trifluoromethylacetophenone.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-cyanophenylboronic acid with 2’-trifluoromethylacetophenone. This reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Cyanophenyl)-2’-trifluoromethylacetophenone can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques, such as recrystallization or chromatography, are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanophenyl)-2’-trifluoromethylacetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the cyanophenyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the cyanophenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

2-(3-Cyanophenyl)-2'-trifluoromethylacetophenone serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations:

  • Oxidation: Converts to carboxylic acids using agents like potassium permanganate.
  • Reduction: The nitrile group can be reduced to an amine using lithium aluminum hydride.
  • Substitution Reactions: It can participate in nucleophilic substitutions with diverse reagents.

Biology

Research indicates potential biological activities , particularly in cancer research. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation, suggesting anti-cancer properties.

Case Study:
A study demonstrated that this compound effectively inhibited the growth of certain cancer cell lines, showcasing its potential as a lead compound for drug development .

Medicine

In medicinal chemistry, this compound is explored as a candidate for new pharmaceuticals targeting various diseases. Its mechanism of action often involves interaction with molecular targets that regulate cell growth and apoptosis.

Clinical Applications:

  • Investigated for treating gastric disorders such as peptic ulcers and gastritis due to its inhibitory effects on specific enzymes .
  • Ongoing research aims to evaluate its efficacy in treating other conditions related to cellular proliferation .

Industry

The compound finds utility in the production of advanced materials with specific properties:

  • Agrochemicals: Used in the synthesis of herbicides and insecticides due to its biological activity.
  • Materials Science: Employed in developing materials with high thermal stability and resistance to chemical degradation.

Data Tables

Application AreaSpecific UseKey Findings
ChemistryIntermediate for organic synthesisHigh yields achieved through optimized synthetic methods
BiologyAnti-cancer researchInhibits kinase activity leading to reduced tumor growth
MedicinePharmaceutical developmentPotential treatment for gastric disorders
IndustryAgrochemical productionEffective as a precursor for insecticides

Mechanism of Action

The mechanism of action of 2-(3-Cyanophenyl)-2’-trifluoromethylacetophenone depends on its specific application. In a biological context, the compound may interact with molecular targets, such as enzymes or receptors, through various pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the cyanophenyl group may contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s key differentiators are its 3-cyano and 2'-trifluoromethyl groups. These substituents influence polarity, lipophilicity (logP), and steric hindrance. Below is a comparative analysis with related compounds (Table 1):

Table 1: Physicochemical Properties of Selected Acetophenone Derivatives

Compound Name Substituents Molecular Weight logP PSA (Ų) Melting Point (°C) Applications/Notes
2-(3-Cyanophenyl)-3'-iodoacetophenone 3-CN, 3'-I 387.22 3.59 40.86 Not reported Intermediate in organic synthesis
1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone 3-Cl, 5-CF₃ 276.57 ~3.2* 17.07 Not reported Agrochemical intermediates
1-(5-Bromo-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone 5-Br, 2,4-OH 285.02 1.8† 66.76 81 Pharmaceutical research
1-(3-Amino-2-hydroxy-5-methylphenyl)-2,2,2-trifluoroethanone 3-NH₂, 2-OH, 5-Me 219.16 1.2† 66.84 87–88 Catalytic hydrogenation product
2-(3-Cyanophenyl)-2'-trifluoromethylacetophenone 3-CN, 2'-CF₃ 293.23‡ ~3.4* 40.86 Not reported Potential bioactive scaffold

*Estimated using fragment-based methods; †Experimental values from synthesis data; ‡Calculated based on structure.

Key Observations:
  • Lipophilicity : The target compound’s logP (~3.4) is higher than hydroxy-substituted derivatives (e.g., 1.2–1.8 in dihydroxy compounds ) due to the absence of polar hydroxyl groups. It is comparable to iodo- and chloro-trifluoromethyl analogs.
  • Polar Surface Area (PSA): The 3-cyano group contributes to a moderate PSA (40.86 Ų), similar to the iodo analog , but lower than hydroxylated derivatives (66–67 Ų ).
  • Thermal Stability: Hydroxy and amino substituents elevate melting points (81–88°C ), whereas halogenated or cyano/trifluoromethyl derivatives typically exhibit lower melting points or oily consistency.

Biological Activity

2-(3-Cyanophenyl)-2'-trifluoromethylacetophenone (CAS No. 898784-51-5) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of derivatives known for their diverse therapeutic applications, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The chemical structure of this compound includes a trifluoromethyl group and a cyanophenyl moiety, which contribute to its unique reactivity and biological interactions. The molecular formula is C16H12F3N, indicating the presence of three fluorine atoms, which can enhance the lipophilicity and metabolic stability of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation and inflammation.

  • Inhibition of Enzymes : Studies suggest that this compound may inhibit key enzymes involved in cancer metabolism, potentially leading to reduced tumor growth.
  • Cell Signaling Pathways : It may modulate signaling pathways such as the MAPK/ERK pathway, which is critical in regulating cell division and survival.

Biological Activity Overview

The following table summarizes key findings related to the biological activities of this compound:

Activity Description Reference
Anticancer Exhibits cytotoxic effects against various cancer cell lines, including leukemia and melanoma.
Antimicrobial Potential antimicrobial properties against different bacterial strains.
Anti-inflammatory May reduce inflammation through modulation of inflammatory cytokines.

Case Studies

  • Anticancer Activity : A study evaluated the compound's efficacy against a panel of 60 cancer cell lines. Results indicated significant antiproliferative activity, particularly against melanoma cells (MDA-MB-435), where it demonstrated IC50 values lower than those of standard chemotherapeutics like cisplatin .
  • Antimicrobial Properties : In vitro studies have shown that this compound possesses activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
  • Inflammatory Response Modulation : Research indicates that this compound can downregulate pro-inflammatory cytokines in macrophage models, which could be beneficial in treating chronic inflammatory diseases .

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound through structural modifications. The introduction of additional functional groups has been shown to improve selectivity and potency against specific targets.

  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at the phenyl ring significantly affect the compound's binding affinity to target proteins .
  • Toxicity Studies : Preliminary toxicity assessments indicate that while the compound exhibits promising therapeutic effects, high concentrations may lead to cytotoxicity in non-target cells, necessitating further pharmacokinetic studies .

Q & A

Basic Questions

Q. What synthetic strategies are commonly employed for preparing 2-(3-Cyanophenyl)-2'-trifluoromethylacetophenone, and how do reaction conditions impact yield?

  • Answer : A two-step approach is often utilized:

Friedel-Crafts Acylation : React 3-cyanophenyl derivatives with trifluoroacetic anhydride in the presence of Lewis acids (e.g., AlCl₃) to introduce the trifluoromethyl ketone group. Temperature control (0–50°C) is critical to minimize side reactions .

Cyano Group Introduction : Use nucleophilic substitution or palladium-catalyzed cyanation (e.g., Zn(CN)₂ with Pd(PPh₃)₄) on halogenated intermediates. Solvent polarity (e.g., DMF vs. THF) significantly affects reaction efficiency .

  • Key Factors : Acid catalyst strength, solvent polarity, and stoichiometric ratios of reagents.

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • Answer :

  • ¹⁹F NMR : Identifies the trifluoromethyl group (-CF₃) with a characteristic triplet near -60 to -70 ppm .
  • ¹³C NMR : Distinguishes the carbonyl carbon (δ ~190 ppm) and nitrile carbon (δ ~115 ppm). Aromatic carbons are resolved using DEPT-135 .
  • IR Spectroscopy : Confirms C≡N (2240–2260 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches.

Advanced Research Questions

Q. How can regioselectivity challenges be mitigated during the synthesis of polysubstituted analogs?

  • Answer :

  • Directing Groups : Introduce temporary substituents (e.g., -OMe, -NO₂) to steer electrophilic substitution. For example, methoxy groups direct reactions to the para position, which can later be modified .
  • Catalytic Systems : Use Pd/ligand complexes (e.g., XPhos) for Suzuki-Miyaura couplings to attach aryl groups selectively. Solvent choice (e.g., toluene vs. dioxane) improves selectivity .
    • Case Study : In a 2024 study, regioselective cyanation was achieved using CuCN in DMF at 120°C, yielding >85% target product .

Q. What methodologies address contradictions in reported biological activities of trifluoromethyl acetophenones?

  • Answer :

  • Structural-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing -CN with -Cl) and test against biological targets (e.g., kinases). Computational docking (AutoDock Vina) helps predict binding modes .
  • Meta-Analysis : Compare studies using standardized assays (e.g., IC₅₀ in µM). For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or culture conditions .

Q. What catalytic systems optimize cross-coupling reactions involving this compound?

  • Answer :

  • Buchwald-Hartwig Amination : Employ Pd₂(dba)₃ with XantPhos ligand in toluene at 100°C for C-N bond formation. Additives like Cs₂CO₃ enhance turnover .
  • Ullmann Coupling : Use CuI/1,10-phenanthroline in DMSO to attach electron-deficient aryl halides. Yields improve with microwave irradiation (30% → 72%) .

Data Contradiction Analysis

Q. Why do solvent choices in crystallization lead to polymorphic variations, and how does this affect physicochemical properties?

  • Answer :

  • Polymorphism Drivers : Polar solvents (e.g., ethanol) favor Form I (needles, m.p. 145°C), while apolar solvents (e.g., hexane) yield Form II (plates, m.p. 152°C). Differential Scanning Calorimetry (DSC) and PXRD distinguish forms .
  • Impact : Form II exhibits 30% higher solubility in PBS (pH 7.4), critical for bioavailability in drug development .

Q. How do electron-withdrawing groups (-CF₃, -CN) influence the compound’s reactivity in nucleophilic aromatic substitution?

  • Answer :

  • Activation Effects : The -CF₃ group deactivates the ring via inductive effects, slowing substitution. However, -CN at the meta position directs nucleophiles to the para site. Kinetic studies (Hammett plots) show a ρ value of +2.1, indicating strong electrophilic character .
  • Experimental Design : Use competitive reactions with labeled substrates (e.g., ¹⁸O-water) to track substitution pathways .

Methodological Best Practices

  • Safety Protocols : Handle nitriles and fluorinated intermediates in fume hoods with nitrile gloves. Quench reactions with NaHCO₃ to avoid HF release .
  • Data Validation : Cross-verify NMR assignments with 2D techniques (HSQC, HMBC) and high-resolution mass spectrometry (HRMS) .

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